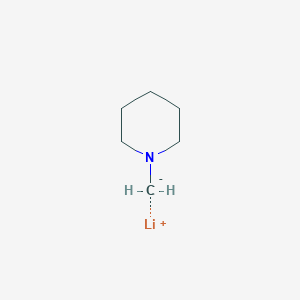
Lithium (piperidin-1-yl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (piperidin-1-yl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium (piperidin-1-yl)methanide typically involves the reaction of piperidine with a lithium reagent. One common method is the deprotonation of piperidine using n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include ensuring the availability of high-purity reagents, maintaining strict control over reaction conditions, and implementing safety measures to handle reactive lithium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (piperidin-1-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Deprotonation: The compound can deprotonate other molecules, acting as a strong base.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophiles. Reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent oxidation and hydrolysis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
Lithium (piperidin-1-yl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It may be used in the preparation of novel materials with specific electronic or structural properties.
Mécanisme D'action
The mechanism of action of lithium (piperidin-1-yl)methanide involves its role as a nucleophile and a base. The lithium atom stabilizes the negative charge on the methanide group, making it highly reactive towards electrophiles. This reactivity allows it to participate in various chemical transformations, forming new bonds and deprotonating other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium (pyrrolidin-1-yl)methanide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Lithium (morpholin-1-yl)methanide: Contains a morpholine ring, offering different electronic and steric properties.
Lithium (azepan-1-yl)methanide: Features an azepane ring, providing a larger ring size compared to piperidine.
Uniqueness
Lithium (piperidin-1-yl)methanide is unique due to the presence of the piperidine ring, which imparts specific steric and electronic characteristics. This makes it particularly useful in certain synthetic applications where the piperidine ring can influence the reactivity and selectivity of the compound.
Propriétés
Numéro CAS |
34593-19-6 |
|---|---|
Formule moléculaire |
C6H12LiN |
Poids moléculaire |
105.1 g/mol |
Nom IUPAC |
lithium;1-methanidylpiperidine |
InChI |
InChI=1S/C6H12N.Li/c1-7-5-3-2-4-6-7;/h1-6H2;/q-1;+1 |
Clé InChI |
XIQHTSFUFSFTFQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
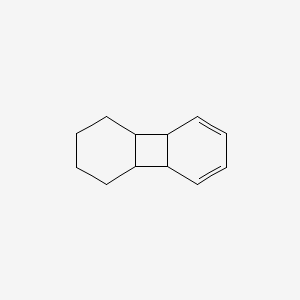
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
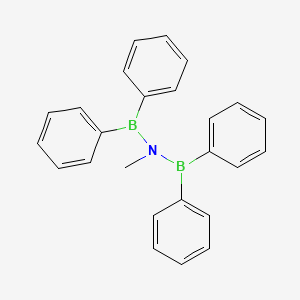

![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
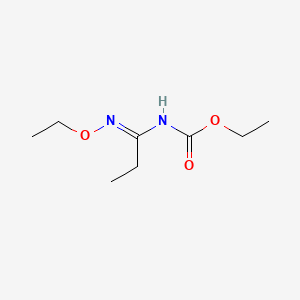
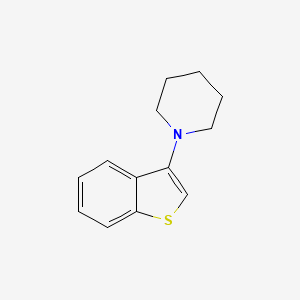
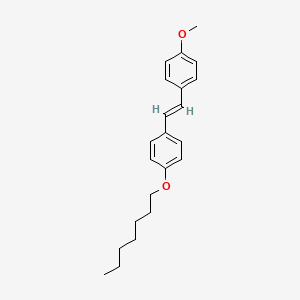
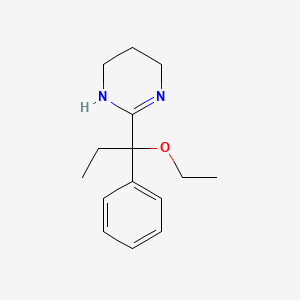

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
